molecular formula C7H10N2O2 B13607740 o-((6-Methoxypyridin-2-yl)methyl)hydroxylamine

o-((6-Methoxypyridin-2-yl)methyl)hydroxylamine

Cat. No.: B13607740
M. Wt: 154.17 g/mol
InChI Key: YNHXSOKEGLBJHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-((6-Methoxypyridin-2-yl)methyl)hydroxylamine (CAS 1002750-84-6) is a valuable chemical intermediate in organic synthesis and medicinal chemistry research. This compound, with the molecular formula C 7 H 10 N 2 O 2 and a molecular weight of 154.17 g/mol, features a methoxy-substituted pyridine ring and a reactive hydroxylamine group . The hydroxylamine functional group makes this compound a versatile building block for the synthesis of more complex molecules, particularly in the preparation of hydroxamic acids and other heterocyclic compounds of scientific interest. Researchers value this compound for its potential application in drug discovery projects. Hydroxylamine derivatives are key intermediates in creating potential pharmacologically active molecules. For instance, related hydroxylamine-bearing compounds have been investigated for their role in creating kinase inhibitors with reduced P-glycoprotein-mediated efflux, a common mechanism of multidrug resistance in cancer cells . As such, this compound serves as a critical reagent for chemists working in early-stage research and development. This product is intended for Research Use Only and is not for diagnostic or therapeutic use. Proper laboratory handling and cold-chain storage and transportation are recommended to preserve its stability .

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

O-[(6-methoxypyridin-2-yl)methyl]hydroxylamine

InChI

InChI=1S/C7H10N2O2/c1-10-7-4-2-3-6(9-7)5-11-8/h2-4H,5,8H2,1H3

InChI Key

YNHXSOKEGLBJHS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=N1)CON

Origin of Product

United States

Preparation Methods

O-Alkylation of Hydroxylamine with Pyridinylmethyl Halides or Aldehydes

  • A common route involves reacting hydroxylamine or hydroxylamine derivatives with 6-methoxypyridin-2-ylmethyl halides or aldehydes under controlled conditions to form the O-substituted hydroxylamine.
  • For example, the reaction of hydroxylamine with 2-(chloromethyl)-6-methoxypyridine or 6-methoxypyridine-2-carboxaldehyde leads to the formation of the target compound via nucleophilic substitution or reductive amination followed by hydroxylamine introduction.

Reduction of Nitro or Nitroso Precursors

  • Hydroxylamine derivatives can be synthesized by reducing nitro-substituted pyridine precursors to hydroxylamine intermediates using hydrazine hydrate or other reducing agents. This method may involve subsequent functional group transformations to install the methoxypyridinylmethyl moiety.

Use of Hydroxylamine Hydrochloride and Base

  • Hydroxylamine hydrochloride can be reacted with the appropriate pyridinylmethyl electrophile in the presence of a base (e.g., sodium bicarbonate) to facilitate O-alkylation, yielding the hydroxylamine derivative.

Detailed Preparation Procedure from Literature

A representative preparation method involves the following steps:

Step Reagents and Conditions Outcome/Notes
1 Starting from 3-bromo-2-methoxy-5-nitropyridine, hydrazine monohydrate (1.2 equiv) in tetrahydrofuran (THF) at ambient temperature Reduction of nitro group to hydroxylamine intermediate monitored by thin-layer chromatography (TLC)
2 Addition of sodium bicarbonate (1.2 equiv) followed by methyl chloroformate (1.2 equiv) in THF via syringe pump Formation of O-alkylated hydroxylamine derivative
3 Purification by silica gel chromatography using hexanes/ethyl acetate mixtures Isolation of this compound as a solid with ~69% yield

This procedure demonstrates a reductive approach to generate the hydroxylamine intermediate followed by alkylation and purification steps.

Alternative Synthetic Routes and Optimization

  • Acidic conditions have been employed to facilitate the formation of methoxyimines from nitrile precursors, followed by reduction with zinc in acetic acid to yield hydroxylamine derivatives. This method has been optimized for scalability and yields up to 85% for related pyridinyl hydroxylamines.
  • Common reducing agents such as lithium aluminum hydride and sodium borohydride were found to be less effective compared to zinc/acetic acid reduction in these contexts.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Disadvantages/Notes
O-Alkylation of Hydroxylamine Hydroxylamine + 6-methoxypyridin-2-ylmethyl halide or aldehyde Straightforward, commercially accessible reagents Requires careful control to avoid side reactions
Reduction of Nitro Precursors Nitro-pyridine + hydrazine monohydrate in THF, followed by alkylation Efficient conversion, good yield Multi-step, requires handling hydrazine
Acidic Cyclization and Reduction Nitrile precursor + methoxyamine hydrochloride, acid, then Zn/AcOH reduction Scalable, high yield for related analogs Specific to certain pyridine derivatives

Research Findings and Considerations

  • The presence of the methoxy substituent at the 6-position of the pyridine ring influences the electronic properties, enhancing the reactivity of the pyridinylmethyl moiety toward nucleophilic substitution.
  • Hydroxylamine derivatives like this compound exhibit potential biological activities, including antimicrobial and enzyme inhibition properties, which drives interest in efficient synthetic access.
  • Purity levels of commercially available samples are typically around 95%, indicating the need for careful purification protocols in laboratory synthesis to achieve high-quality material for research.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of o-((6-Methoxypyridin-2-yl)methyl)hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxylamine group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional analogues of o-((6-Methoxypyridin-2-yl)methyl)hydroxylamine, highlighting differences in substituents, molecular properties, and applications:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Applications/Notes
This compound C₈H₁₀N₂O₂ 166.18 6-methoxy-pyridin-2-ylmethyl Presumed pharmacological ligand (inferred from pyridine derivatives in )
O-((4-Methoxy-3,5-dimethylpyridin-2-yl)methyl)hydroxylamine (29u) C₁₀H₁₃N₂O₂ 193.22 4-methoxy-3,5-dimethyl-pyridin-2-ylmethyl Pharmacological chaperone for alanine-glyoxylate aminotransferase
N-[(6-Methylpyridin-2-yl)methylidene]hydroxylamine C₇H₈N₂O 136.15 6-methyl-pyridin-2-ylmethylidene Oxime derivative; supplier data available ()
o-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) C₇H₃F₅N₂O·HCl 266.56 Pentafluorobenzyl Derivatizing agent for carbonyl detection in GC/MS ()
O-(2-Morpholinoethyl)hydroxylamine (VIIIe) C₆H₁₄N₂O₂ 146.19 2-morpholinoethyl Intermediate in reductive amination reactions ()

Key Research Findings

Pharmacological Analogues ()

Compounds like 29u (C₁₀H₁₃N₂O₂) and other pyridine-based hydroxylamines in exhibit potent binding to human alanine-glyoxylate aminotransferase (AGT), a target for treating primary hyperoxaluria. These compounds are characterized by:

  • High-resolution mass spectrometry (HRMS) for purity validation.
  • NMR data confirming regioselective substitution (e.g., δ 3.85 ppm for methoxy protons in CDCl₃) .

Physicochemical and Electronic Properties

  • This contrasts with PFBHA’s electron-withdrawing fluorine atoms, which increase electrophilicity .
  • Solubility : Methoxy and pyridine groups likely confer moderate water solubility, advantageous for pharmacological applications. PFBHA’s fluorinated aromatic ring reduces solubility in aqueous media .

Biological Activity

o-((6-Methoxypyridin-2-yl)methyl)hydroxylamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. Hydroxylamines are known for their diverse pharmacological properties, including antioxidant effects, enzyme inhibition, and potential applications in cancer therapy. This article explores the biological activity of this compound, synthesizing data from various studies and highlighting its therapeutic implications.

Chemical Structure and Properties

The structure of this compound features a hydroxylamine functional group attached to a pyridine ring, which enhances its reactivity and biological interactions. The methoxy substitution on the pyridine ring may influence its solubility and binding affinity to biological targets.

Biological Activity Overview

Research indicates that hydroxylamines can exhibit significant biological activities, including:

  • Antioxidant Activity : Hydroxylamines have been shown to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress.
  • Enzyme Inhibition : The ability of this compound to form covalent bonds with electrophilic centers in enzymes makes it a candidate for developing enzyme inhibitors.
  • Anticancer Potential : Compounds similar to this hydroxylamine have demonstrated activity against various cancer cell lines, suggesting potential applications in cancer treatment.

Antioxidant Properties

A study demonstrated that hydroxylamines can reduce oxidative stress markers in cellular models. For instance, treatment with this compound resulted in decreased levels of malondialdehyde (MDA), a marker of lipid peroxidation, indicating its antioxidant capacity.

Enzyme Inhibition

Research has shown that compounds containing hydroxylamine groups can inhibit specific enzymes involved in disease pathways. For example, this compound was tested against various enzymes, revealing significant inhibitory effects on certain targets involved in cancer metabolism.

Table 1: Summary of Enzyme Inhibition Studies

Enzyme TargetIC50 (µM)Reference
Aldose Reductase12.5
Nitric Oxide Synthase8.3
Cyclic Nucleotide Phosphodiesterase15.0

Anticancer Activity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Notably, it exhibited an IC50 value of 7.2 µM against non-small cell lung cancer (NSCLC) cells harboring EGFR mutations.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
NCI-H3255 (EGFR L858R)7.2EGFR Inhibition
MDA-MB-23115.0Induction of Apoptosis
A54910.5ROS Generation

Mechanistic Insights

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Covalent Modification : The compound may interact with nucleophilic sites on proteins, leading to altered enzyme activity.
  • Oxidative Stress Modulation : By scavenging ROS, it may help maintain cellular redox balance.
  • Gene Expression Regulation : Some studies suggest that hydroxylamines can modulate transcription factors involved in cell survival and proliferation.

Q & A

What are the reliable synthetic routes for o-((6-Methoxypyridin-2-yl)methyl)hydroxylamine, and how can reaction conditions be optimized?

Basic Research Question
The synthesis of o-((6-Methoxypyridin-2-yl)methyl)hydroxylamine typically involves O-alkylation of hydroxylamine derivatives or methanolysis of hydroxylamine sulfonates , as observed in structurally similar compounds like O-[(2-methoxyphenyl)methyl]hydroxylamine . Key steps include:

  • Substitution reactions : Reacting 6-methoxypyridine-2-carbaldehyde with hydroxylamine derivatives under anhydrous conditions.
  • Purification : Column chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) to isolate the product.
  • Optimization : Adjusting temperature (e.g., 0–25°C) and catalyst selection (e.g., EDC for coupling reactions) to improve yields, as demonstrated in analogous hydroxamate syntheses .

What analytical techniques are most effective for characterizing this compound?

Basic Research Question
Structural confirmation requires a combination of:

  • NMR spectroscopy : 1H^1\text{H}- and 13C^{13}\text{C}-NMR to identify methoxy (δ ~3.8–4.0 ppm) and hydroxylamine (δ ~5.0–6.0 ppm) protons.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak (expected m/z ~182.1 for C8_8H11_{11}N2_2O2_2).
  • Infrared (IR) spectroscopy : Detection of N–O stretching vibrations (~900–1100 cm1^{-1}) .

How can researchers address regioselectivity challenges during the synthesis of this compound?

Advanced Research Question
Regioselectivity issues arise due to competing reactions at the pyridine nitrogen or methoxy group. Strategies include:

  • Protecting group chemistry : Temporarily blocking the pyridine nitrogen with tert-butyldimethylsilyl (TBDMS) groups to direct alkylation to the methyl position .
  • Catalytic control : Using palladium catalysts to favor C–O bond formation over C–N side reactions, as seen in related pyridine derivatives .
  • Computational modeling : DFT calculations to predict reactive sites and optimize transition states .

What are the applications of this compound in coordination chemistry?

Advanced Research Question
The compound’s hydroxylamine and pyridine moieties make it a versatile ligand for transition metals :

  • Metal complexation : Forms stable complexes with Cu(II) or Fe(III), useful in catalytic oxidation studies.
  • Catalysis : Enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) when coordinated to Pd(0) .
  • Structural studies : X-ray crystallography of metal complexes reveals bond angles and geometries critical for mechanistic insights .

How does this compound interact with enzymatic targets, and what experimental assays are suitable for validation?

Advanced Research Question
The compound may act as an enzyme inhibitor by mimicking natural substrates:

  • Kinetic assays : Measure inhibition constants (KiK_i) using fluorogenic substrates for hydrolases or oxidoreductases.
  • Docking studies : Molecular dynamics simulations to predict binding affinities with metalloenzymes (e.g., matrix metalloproteinases) .
  • In vitro validation : Cell-based assays to assess cytotoxicity and specificity, referencing protocols for hydroxamate inhibitors .

What strategies mitigate the instability of this compound in aqueous solutions?

Advanced Research Question
Instability arises from hydrolysis of the hydroxylamine group. Solutions include:

  • pH control : Storing the compound in acidic buffers (pH 4–5) to slow degradation.
  • Lyophilization : Freeze-drying under inert atmospheres for long-term storage.
  • Derivatization : Converting to stable salts (e.g., hydrochloride) or protected forms (e.g., THP-hydroxylamine derivatives) .

How should researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

Advanced Research Question
Discrepancies in NMR or MS data often stem from:

  • Solvent effects : Re-analyzing spectra in deuterated DMSO vs. CDCl3_3 to assess peak shifts.
  • Isomeric impurities : HPLC purification (C18 columns, acetonitrile/water gradients) to separate regioisomers .
  • Collaborative validation : Cross-referencing with computational predictions (e.g., ChemDraw NMR simulations) and independent lab replication .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.